3-Bromo-2-chloro-5-hydrazineylpyridine
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Overview
Description
3-Bromo-2-chloro-5-hydrazinylpyridine: (CAS Number: 2357973-88-5, MDL Number: MFCD33440211) is a chemical compound with the molecular formula C5H4BrClN4 . This compound is characterized by the presence of bromine, chlorine, and hydrazine functional groups attached to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Bromo-2-chloro-5-hydrazinylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Bromo-2-chloropyridine: Similar in structure but lacks the hydrazine group.
2-Chloro-5-bromopyridine: Another halogenated pyridine derivative with different substitution patterns.
5-Bromo-2-chloropyridine: Similar halogenation but different positioning of the halogen atoms .
Uniqueness: 3-Bromo-2-chloro-5-hydrazinylpyridine is unique due to the presence of both bromine and chlorine atoms along with the hydrazine group on the pyridine ring.
Properties
Molecular Formula |
C5H5BrClN3 |
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Molecular Weight |
222.47 g/mol |
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5BrClN3/c6-4-1-3(10-8)2-9-5(4)7/h1-2,10H,8H2 |
InChI Key |
NFGKLKANPLLVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)NN |
Origin of Product |
United States |
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